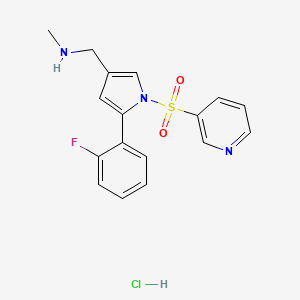

Glyoxalase I inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

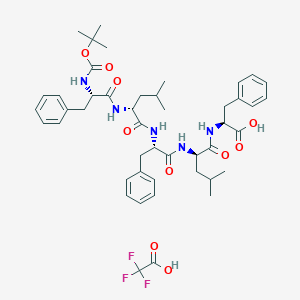

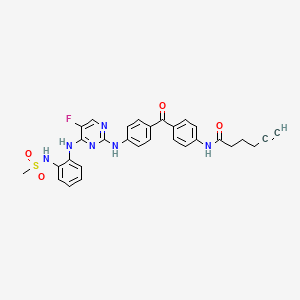

Glyoxalase I inhibitor 1 is a compound that inhibits the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which also includes glyoxalase II. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 1 typically involves the use of structure-based drug design techniques, including molecular docking and pharmacophore modeling. One approach involves the preparation of a substrate solution by adding buffer with methylglyoxal and glutathione, followed by incubation in a water bath at 37°C for 15 minutes . Another method involves the use of zinc-binding groups and robust docking protocols to identify potential inhibitors .

Industrial Production Methods: the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Glyoxalase I inhibitor 1 primarily undergoes inhibition reactions with the glyoxalase I enzyme. The enzyme catalyzes the isomerization of hemithioacetal adducts formed spontaneously from a glutathionyl group and aldehydes such as methylglyoxal .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include methylglyoxal, glutathione, and various zinc-binding groups. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of buffers .

Major Products: The major products formed from the reactions involving this compound are typically the inhibited forms of glyoxalase I, which result in the accumulation of cytotoxic methylglyoxal and other α-oxoaldehydes .

Wissenschaftliche Forschungsanwendungen

Glyoxalase I inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I, leading to the accumulation of toxic metabolites and apoptosis .

Wirkmechanismus

The mechanism of action of glyoxalase I inhibitor 1 involves the inhibition of the glyoxalase I enzyme, which catalyzes the detoxification of methylglyoxal. By inhibiting this enzyme, this compound prevents the conversion of methylglyoxal to less toxic compounds, leading to the accumulation of cytotoxic levels of methylglyoxal. This accumulation induces oxidative stress, protein modification, and apoptosis in cells .

Vergleich Mit ähnlichen Verbindungen

Glyoxalase I inhibitor 1 can be compared with other glyoxalase I inhibitors, such as S-p-bromobenzylglutathione cyclopentyl diester and trans-resveratrol . These compounds also inhibit glyoxalase I but may differ in their potency, selectivity, and therapeutic applications. This compound is unique in its specific binding affinity and the ability to induce cytotoxic stress in cancer cells, making it a promising candidate for cancer therapy .

List of Similar Compounds:- S-p-bromobenzylglutathione cyclopentyl diester

- Trans-resveratrol

- Hesperetin

- Nordihydroguaiaretic acid

Eigenschaften

Molekularformel |

C30H27FN6O4S |

|---|---|

Molekulargewicht |

586.6 g/mol |

IUPAC-Name |

N-[4-[4-[[5-fluoro-4-[2-(methanesulfonamido)anilino]pyrimidin-2-yl]amino]benzoyl]phenyl]hex-5-ynamide |

InChI |

InChI=1S/C30H27FN6O4S/c1-3-4-5-10-27(38)33-22-15-11-20(12-16-22)28(39)21-13-17-23(18-14-21)34-30-32-19-24(31)29(36-30)35-25-8-6-7-9-26(25)37-42(2,40)41/h1,6-9,11-19,37H,4-5,10H2,2H3,(H,33,38)(H2,32,34,35,36) |

InChI-Schlüssel |

DGEWUSNDDNEYDE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)NC(=O)CCCC#C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)